molecular formula C9H7NO2 B13693264 1-(6-Benzoxazolyl)ethanone

1-(6-Benzoxazolyl)ethanone

Cat. No.: B13693264
M. Wt: 161.16 g/mol
InChI Key: PHALZDIMDMGLMZ-UHFFFAOYSA-N
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Description

1-(6-Benzoxazolyl)ethanone is a heterocyclic aromatic compound characterized by a benzoxazole ring fused to an ethanone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Benzoxazolyl)ethanone can be synthesized through various methods. One common approach involves the reaction of 2-aminophenol with acetic anhydride under acidic conditions to form the benzoxazole ring, followed by acetylation to introduce the ethanone group . Another method involves the use of ortho-phenylenediamine and chloroacetic acid in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(6-Benzoxazolyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated benzoxazole derivatives.

Comparison with Similar Compounds

    Benzoxazole: Shares the benzoxazole ring but lacks the ethanone group.

    2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.

    Acetophenone: Contains the ethanone group but lacks the benzoxazole ring.

Uniqueness: 1-(6-Benzoxazolyl)ethanone is unique due to the presence of both the benzoxazole ring and the ethanone group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1,3-benzoxazol-6-yl)ethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-5H,1H3

InChI Key

PHALZDIMDMGLMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=CO2

Origin of Product

United States

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